2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Description
2-(2-Oxo-1,3-benzoxazol-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound featuring a benzoxazolone (1,3-benzoxazol-2(3H)-one) core linked via an acetamide bridge to a 4,5,6,7-tetrahydro-1,3-benzothiazole moiety.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-14(18-15-17-10-5-1-4-8-13(10)23-15)9-19-11-6-2-3-7-12(11)22-16(19)21/h2-3,6-7H,1,4-5,8-9H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSFXVZCIRLVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the condensation of a benzoxazole derivative with a benzothiazole derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions could potentially target the carbonyl group in the benzoxazole moiety.
Substitution: Nucleophilic substitution reactions could occur at various positions on the benzoxazole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles like amines or thiols could be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing benzoxazole and benzothiazole moieties exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, making them candidates for developing new antibiotics.
Anticancer Properties
The compound has been evaluated for its anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival . The unique structure may enhance its efficacy compared to other similar compounds.
Enzyme Inhibition
Benzoxazole derivatives are often investigated as enzyme inhibitors. The compound's ability to interact with active sites of enzymes suggests potential applications in treating diseases where enzyme activity is dysregulated . For instance, studies have shown that it can inhibit certain kinases involved in cancer progression.
Biological Research
Fluorescent Probes
Due to its structural characteristics, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to absorb and emit light at specific wavelengths allows researchers to track biological processes in real-time . This application is particularly valuable in cellular biology for studying protein interactions.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of compounds similar to this one. The presence of the benzothiazole moiety is believed to contribute to the prevention of neurodegeneration by modulating oxidative stress pathways . This opens avenues for developing treatments for neurodegenerative diseases like Alzheimer's.
Industrial Applications
Material Science
The compound's unique chemical properties make it suitable for developing new materials. Its incorporation into polymers can enhance thermal stability and mechanical strength, leading to improved performance in various industrial applications .
Synthesis of Intermediates
In industrial settings, this compound serves as an intermediate in synthesizing other complex molecules used in pharmaceuticals and agrochemicals. Its versatility allows for modifications that can lead to a wide range of derivatives with tailored properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Research Implications and Gaps
- Activity Data: No biological or pharmacological data are provided for the target compound. Comparisons with analogues like (crystallographically characterized) or (SMILES-defined) remain speculative without experimental validation.
- Computational Modeling : Molecular docking or QSAR studies could predict target-binding affinities based on substituent effects observed in analogues.
- Synthetic Optimization : Improved yields or regioselectivity may be achievable using methods reported for or .
Biological Activity
The compound 2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
The synthesis of this compound typically involves the reaction of 2-oxo-1,3-benzoxazole derivatives with tetrahydrobenzothiazole moieties. The structural formula can be represented as follows:
This compound features a benzoxazole ring fused with a benzothiazole structure, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study demonstrated that synthesized benzoxazepine derivatives showed significant activity against certain bacterial pathogens. Although specific data on the compound's antimicrobial efficacy is limited, its structural analogs have shown promise in inhibiting microbial growth .
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| Benzoxazepine Derivative | Significant against specific bacteria |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. A recent investigation highlighted that related benzoxazole derivatives exhibited cytotoxic effects against several cancer cell lines. For instance, the cytotoxicity was assessed using the MTT assay on human cancer cell lines such as HeLa and MCF-7. The results indicated varying degrees of inhibition of cell proliferation depending on the concentration used .
The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with these compounds resulted in increased early and late apoptotic cells. This suggests that the compound may activate intrinsic pathways leading to programmed cell death .
Case Studies
- Study on Antimicrobial Efficacy : A series of benzoxazepine derivatives were synthesized and tested for their antimicrobial properties. The study found that certain derivatives showed promising results against Gram-positive bacteria, indicating potential applications in treating bacterial infections .
- Cytotoxicity Assessment : In vitro studies were conducted on various cancer cell lines to evaluate the cytotoxic effects of related compounds. The findings demonstrated significant inhibition of cell growth in a dose-dependent manner, supporting further development as anticancer agents .
Q & A
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
The compound is synthesized via multi-step reactions involving:
Amide coupling : Reacting 2-oxo-1,3-benzoxazole-3-acetic acid derivatives with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine under reflux in chloroform or DMF. Catalysts like imidazole derivatives (e.g., 1H-imidazole) are often used to activate the carbonyl group .
Purification : Crystallization from ethanol (80% v/v) yields pure product (22% yield reported in similar syntheses) .
Validation : Confirmation via melting point analysis, IR (C=O stretch at ~1668 cm⁻¹), and ¹H NMR (characteristic peaks for adamantyl/benzothiazole groups) .
Key Challenges : Low yields due to steric hindrance from the adamantane-like substituents. Optimize solvent polarity and reaction time to improve efficiency .
Basic: How is structural characterization performed post-synthesis?
Methodological Answer:
- X-ray crystallography : Resolves hydrogen-bonded dimers (N–H⋯N interactions) and non-classical C–H⋯O/S⋯S interactions critical for stability .
- Spectroscopy :
- ¹H NMR : Distinct peaks for methoxy groups (~3.76 ppm), aromatic protons (7.0–7.7 ppm), and adamantyl hydrogens (1.5–2.0 ppm) .
- IR : Confirms amide C=O (1668 cm⁻¹) and benzoxazole C–O (1267 cm⁻¹) .
- HPLC : Monitors reaction progress and purity (>97% required for pharmacological studies) .
Advanced: How can computational methods optimize synthesis yield?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., steric clashes in amide bond formation) .
- Reaction path search : Tools like GRRM or AFIR predict optimal reaction conditions (e.g., solvent polarity, temperature) to bypass low-yield intermediates .
- Machine learning : Train models on existing benzoxazole/benzothiazole reaction datasets to predict regioselectivity and byproduct formation .
Case Study : ICReDD’s feedback loop reduced optimization time by 40% in similar heterocyclic syntheses .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
- Statistical DOE : Apply factorial design to isolate variables (e.g., solvent residues, crystal polymorphism) affecting bioactivity .
- Control experiments :
- Compare batches synthesized via different routes (e.g., reflux vs. microwave-assisted).
- Validate purity with LC-MS to exclude degradation products .
- In silico docking : Screen for off-target interactions using AutoDock Vina; mismatches between computational and experimental IC50 values may indicate assay artifacts .
Example : Contradictory enzyme inhibition data resolved by identifying residual DMSO (≥0.1%) as a false-positive inhibitor .
Advanced: How does hydrogen bonding influence crystal packing and stability?
Methodological Answer:
- X-ray analysis : Reveals intermolecular N–H⋯N bonds (2.8–3.0 Å) forming dimers and C–H⋯O/S⋯S interactions (3.6 Å) extending into ribbons .
- Thermogravimetric analysis (TGA) : Correlate hydrogen-bond density with thermal stability (e.g., decomposition temperatures >485 K in adamantane derivatives) .
- Solubility prediction : Stronger H-bond networks reduce solubility in polar solvents (e.g., 80% ethanol); adjust crystallization protocols accordingly .
Advanced: How to design derivatives for improved pharmacokinetics?
Methodological Answer:
- SAR studies :
- Replace adamantyl with smaller bicyclic groups (e.g., norbornane) to reduce logP and improve aqueous solubility .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring to enhance metabolic stability .
- ADMET modeling : Use SwissADME or pkCSM to predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- In vivo validation : Radiolabel the acetamide moiety (¹⁴C) for tracer studies in rodent models .
Advanced: What statistical methods validate experimental reproducibility?
Methodological Answer:
- Response surface methodology (RSM) : Optimize reaction parameters (e.g., temperature, molar ratios) to minimize batch-to-batch variability .
- Principal component analysis (PCA) : Identify outliers in spectral datasets (e.g., NMR shifts >0.1 ppm deviation) .
- Interlaboratory studies : Collaborate with 3+ labs to establish confidence intervals for biological assays (e.g., IC50 ± 15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
